Product packaging for 2,2-Dimethyl-1,3-dioxepan-5-one(Cat. No.:)

2,2-Dimethyl-1,3-dioxepan-5-one

Cat. No.: B13901261
M. Wt: 144.17 g/mol
InChI Key: CMBZJDYCDJAHJV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxepan-5-one (CAS 141509-42-4) is a cyclic monomer with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound is of significant interest in polymer science, particularly as a precursor in the ring-opening polymerization (ROP) synthesis of tailored, biodegradable aliphatic polyesters . Polymers derived from related 1,5-dioxepan-2-one monomers are known to be hydrophilic and completely amorphous, with a low glass transition temperature, making them attractive for modifying the properties of other biodegradable polymers like polylactide (PLA) and poly(ε-caprolactone) (PCL) . The ROP of such lactone monomers can be efficiently catalyzed by organocatalysts, following a controlled mechanism that allows for the precise design of copolymers with specific degradation rates and mechanical properties for advanced material applications . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B13901261 2,2-Dimethyl-1,3-dioxepan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxepan-5-one

InChI

InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3

InChI Key

CMBZJDYCDJAHJV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCC(=O)CO1)C

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 2,2 Dimethyl 1,3 Dioxepan 5 One

Direct Synthesis of the 2,2-Dimethyl-1,3-dioxan-5-one (B43941) Core

The primary approach to synthesizing the 2,2-dimethyl-1,3-dioxan-5-one core involves the protection of a suitable three-carbon precursor followed by oxidation.

The synthesis typically begins with a 1,3-diol derivative which undergoes acetalization to form the cyclic dioxane structure. A common and commercially available starting material is tris(hydroxymethyl)aminomethane. thieme-connect.comchemicalbook.com This precursor provides the necessary three-carbon backbone. Another key reagent is an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, which reacts with two of the hydroxyl groups to form the 2,2-dimethyl-1,3-dioxane (B13969650) ring. chemicalbook.com

The reaction sequence involves two main stages:

Acetal (B89532) Formation: The 1,3-diol functionality of the precursor is protected by reacting it with an acetone source to form a stable dioxane intermediate.

Oxidative Cleavage: The remaining functional groups on the precursor are cleaved and oxidized to yield the ketone at the C5 position of the dioxane ring.

The formation of the dioxane ring is an acid-catalyzed acetalization reaction. A catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, is typically used to promote the reaction between the diol precursor and 2,2-dimethoxypropane. chemicalbook.com The reaction is generally performed in an aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com

Following the formation of the protected intermediate, an oxidative step is required to generate the C5-ketone. A reliable method involves the use of sodium periodate (B1199274) (NaIO₄). thieme-connect.comchemicalbook.com This reagent cleaves the vicinal amino and hydroxyl groups of the intermediate derived from tris(hydroxymethyl)aminomethane, leaving the ketone functionality. This oxidation is typically carried out in a mixed aqueous and organic solvent system, often buffered with potassium dihydrogen phosphate (B84403) (KH₂PO₄) at a controlled temperature, starting at 0-5 °C and gradually warming to room temperature. thieme-connect.comchemicalbook.com

Table 1: Key Reagents in the Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

Reagent Role Typical Conditions Reference
Tris(hydroxymethyl)aminomethaneC3 PrecursorReacts with acetone equivalent chemicalbook.com, thieme-connect.com
2,2-DimethoxypropaneAcetone Source & Dehydrating AgentAcid catalysis (p-TsOH), DMF chemicalbook.com
p-Toluenesulfonic acid (p-TsOH)Acid CatalystCatalytic amount chemicalbook.com
Sodium periodate (NaIO₄)Oxidizing AgentAqueous solution, buffered chemicalbook.com, thieme-connect.com

To maximize the yield and purity of the final product, several process optimizations are employed. After the initial acetalization, the reaction mixture is often neutralized with a base like triethylamine (B128534) before solvent removal to prevent acid-catalyzed decomposition of the product. chemicalbook.com The intermediate is then purified using silica (B1680970) gel column chromatography, with an eluent system such as n-hexane/ethyl acetate (B1210297), to achieve high purity before proceeding to the oxidation step. chemicalbook.com

Synthesis of Structurally Related Dioxane Derivatives

The ketone functionality of 2,2-dimethyl-1,3-dioxan-5-one serves as a handle for further synthetic modifications, enabling the creation of valuable related structures.

The C5-ketone of 2,2-dimethyl-1,3-dioxan-5-one can be readily reduced to the corresponding secondary alcohol, 2,2-dimethyl-1,3-dioxan-5-ol. fishersci.comthermofisher.comnih.gov This transformation is a standard carbonyl reduction. A powerful reducing agent, lithium aluminum hydride (LiAlH₄), is effective for this purpose. fishersci.comthermofisher.com The reaction involves treating the ketone with LiAlH₄ in an appropriate ethereal solvent, followed by a standard aqueous workup to yield the alcohol. This alcohol derivative is a useful intermediate for further functionalization. nih.govchemsynthesis.com

Table 2: Reduction of 2,2-Dimethyl-1,3-dioxan-5-one

Reactant Reagent Product Reference
2,2-Dimethyl-1,3-dioxan-5-oneLithium Aluminum Hydride (LiAlH₄)2,2-Dimethyl-1,3-dioxan-5-ol fishersci.com, thermofisher.com

2,2-Dimethyl-1,3-dioxan-5-one is a prochiral molecule, and its α-protons can be removed to form an enolate, which can then react with various electrophiles. This reactivity allows for the synthesis of chiral dioxane analogues, which are valuable building blocks in asymmetric synthesis.

One established strategy involves converting the ketone into a chiral hydrazone using a chiral auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). thieme-connect.com The resulting SAMP-hydrazone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with a wide range of electrophiles. thieme-connect.com Subsequent cleavage of the SAMP auxiliary, often with ozone, yields the α-substituted chiral ketone with high enantiomeric excess. thieme-connect.com

Alternatively, organocatalytic methods can be employed directly on the ketone. For example, the asymmetric aldol (B89426) reaction between 2,2-dimethyl-1,3-dioxan-5-one and isatin (B1672199) derivatives can be catalyzed by chiral thioureas or other organocatalysts to produce chiral 3-substituted 3-hydroxy-2-oxindoles. researchgate.net Another example involves the reaction with N-chlorosuccinimide (NCS) in the presence of a chiral catalyst like (R)-proline to introduce a chlorine atom stereoselectively at the α-position. researchgate.net These methods provide access to a diverse array of enantiomerically enriched molecules, highlighting the utility of 2,2-dimethyl-1,3-dioxan-5-one as a versatile starting material for constructing complex chiral structures.

Functionalization Strategies for Dioxepane Ring Systems

The functionalization of the 1,3-dioxepane (B1593757) ring is a critical aspect of its chemistry, enabling the introduction of various substituents to modify its properties. Strategies often involve either the formation of the ring from already functionalized precursors or the direct modification of a pre-formed dioxepane system.

One powerful method involves the synthesis of unsaturated dioxepane precursors, or oxepines, which contain a double bond that serves as a handle for further derivatization. Ring-closing metathesis (RCM) of functionalized dienes is a common route to these oxepines. Once formed, the olefin moiety can undergo a variety of transformations, including dihydroxylation, epoxidation, halogenation, and hydroboration-oxidation, to install diverse functionalities onto the seven-membered ring with high regio- and diastereoselectivity. rsc.org For instance, the Upjohn dihydroxylation of an oxepine can yield a polyoxygenated oxepane, a structure found in several natural products. rsc.org

Another approach is the ring expansion of smaller, more readily available cyclic systems. For example, cyclopropanated sugars can undergo ring expansion to afford functionalized oxepanes. rsc.org Similarly, the regioselective reductive ring-opening of carbohydrate-derived acetals, a method well-established for 1,3-dioxane (B1201747) systems, can be applied to create functionalized larger rings like dioxepanes. researchgate.net Direct fluorination of acetal-containing heterocycles using reagents like N-fluorobenzenesulfonimide (NFSI) represents another potential, though less explored, avenue for the direct functionalization of the dioxepane core. academie-sciences.fr

Stereochemical Control and Diastereoselective Synthesis in Dioxepane Chemistry

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For dioxepane systems, achieving stereochemical control is essential for accessing specific isomers with desired biological or material properties. Diastereoselective synthesis aims to produce a single diastereomer from a reaction that can potentially form multiple.

A notable strategy for the diastereoselective synthesis of substituted 1,3-dioxepins (unsaturated dioxepanes) is the intermolecular Heck reaction. researchgate.net This method has been shown to produce substituted 1,3-dioxepins with high diastereoselectivity.

More advanced methods involve multicomponent reactions where stereochemistry is controlled by sophisticated catalytic systems. A highly efficient asymmetric cascade reaction has been developed for the synthesis of chiral 4,5-dihydro-1,3-dioxepines. nih.govrsc.org This reaction proceeds via a tandem carbonyl ylide formation and a [4+3]-cycloaddition of an α-ketoester, an aldehyde, and an α-diazoacetate. The use of a bimetallic catalyst, combining a rhodium(II) salt with a chiral N,N'-dioxide-Samarium(III) complex, allows for the generation of densely functionalized dioxepines in high yields and with excellent diastereo- and enantioselectivity. nih.govrsc.org The reaction temperature was found to be a critical parameter for achieving high diastereoselectivity. nih.gov

These methods underscore the importance of catalyst and reaction condition optimization in directing the stereochemical outcome of complex transformations leading to the dioxepane scaffold.

Chiral Auxiliaries and Catalytic Approaches

To synthesize enantiomerically pure compounds, chemists often employ either chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is highly effective because it converts a reaction that would produce enantiomers into one that produces diastereomers, which are typically easier to separate.

In the context of dioxepane synthesis, while specific examples utilizing chiral auxiliaries on the 2,2-Dimethyl-1,3-dioxepan-5-one backbone are not prominent in the literature, the principle remains a cornerstone of asymmetric synthesis. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The α-proton can then be removed to form an enolate, and subsequent reactions, like alkylation, occur with high diastereoselectivity controlled by the auxiliary. wikipedia.org

Asymmetric catalysis offers a more elegant and atom-economical approach. Here, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The aforementioned bimetallic Rh(II)/Sm(III) system for synthesizing chiral dihydro-1,3-dioxepines is a prime example of a catalytic approach. nih.govrsc.org The chiral N,N'-dioxide ligand coordinates to the Samarium Lewis acid, creating a chiral environment that dictates the facial selectivity of the [4+3] cycloaddition, leading to high enantiomeric excesses (up to 99% ee). rsc.org

Table 1: Catalytic Asymmetric Synthesis of Chiral 4,5-dihydro-1,3-dioxepines

EntryR¹ Group (Ketoester)Yield (%)ee (%)Reference
1Methyl9299 rsc.org
2Isopropyl8598 rsc.org
3Cyclopentyl7285 rsc.org
4Benzyl (B1604629)9199 rsc.org

Resolution Techniques for Racemic Mixtures (e.g., Lipase-Catalyzed Kinetic Resolution)

When a chiral compound is synthesized without stereochemical control, it is formed as a racemic mixture (a 50:50 mixture of both enantiomers). Kinetic resolution is a widely used technique to separate these enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymes, particularly lipases, are highly effective biocatalysts for kinetic resolutions due to their excellent enantioselectivity, broad substrate acceptance, and ability to function in organic solvents. nih.govnih.gov The most common application is the resolution of racemic alcohols via enantioselective acylation. nih.govmdpi.com In a typical lipase-catalyzed kinetic resolution, an acyl donor (like vinyl acetate) is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated.

For a ketone like this compound, this technique would be applied after reduction of the ketone to the corresponding secondary alcohol. The resulting racemic alcohol could then be resolved using a lipase (B570770). Lipases such as Pseudomonas cepacia lipase (PSL-C) and Candida antarctica lipase B (CAL-B) have demonstrated high efficiency in resolving various racemic alcohols and diols. nih.govnih.gov The choice of solvent and acyl donor is crucial for optimizing both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov An E-value above 15 is generally considered practical for separation. nih.gov

A more advanced technique is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ. ru.nl This allows the faster-reacting enantiomer to be continuously formed from the entire substrate pool, theoretically enabling a 100% yield of a single enantiomer. ru.nlresearchgate.net

Table 2: Examples of Lipase-Catalyzed Kinetic Resolutions

Substrate TypeLipaseSolventResultReference
Racemic 1,2-diolsPSL-C (from Pseudomonas cepacia)tert-Butyl methyl etherGood conversion and enantioselectivity (E=41) nih.gov
Aromatic Morita-Baylis-Hillman derivativesNovozyme 435 (CAL-B)Not specifiedOutstanding selectivity (E > 3000) for butyrate (B1204436) ester nih.gov
rac-NaphthofurandionePSL-CI (from Pseudomonas cepacia)THF(S)-alcohol and (R)-acetate with 99% ee (E > 200) nih.gov
(±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl esterCAL-BDiisopropyl etherBoth enantiomers obtained with ee ≥92% researchgate.net

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 1,3 Dioxepan 5 One

Reactions at the Ketone Functionality

The carbonyl group in 2,2-dimethyl-1,3-dioxepan-5-one is the primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and potential rearrangements.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the ketone is susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com These reactions typically proceed via a tetrahedral intermediate and result in the formation of a new carbon-carbon or carbon-heteroatom bond. libretexts.orgmasterorganicchemistry.com

Common nucleophilic addition reactions applicable to ketones like this compound include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would lead to the formation of a tertiary alcohol. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would convert the carbonyl group into an alkene. chemicalbook.comthieme-connect.denih.govthermofisher.com This olefination reaction is a powerful tool for carbon-carbon double bond formation at a specific position. thermofisher.com

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) would result in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon.

The table below summarizes the expected products from these nucleophilic additions.

ReagentProductReaction Type
Grignard Reagent (R-MgX)Tertiary AlcoholNucleophilic Addition
Wittig Reagent (Ph₃P=CR₂)AlkeneOlefination
Hydrogen Cyanide (HCN)CyanohydrinNucleophilic Addition

Reduction Reactions to Hydroxyl Derivatives (e.g., 2,2-Dimethyl-1,3-dioxepan-5-ol)

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 2,2-dimethyl-1,3-dioxepan-5-ol. This transformation can be achieved using various reducing agents. For its analogue, 2,2-dimethyl-1,3-dioxan-5-one (B43941), reduction with lithium aluminum hydride (LiAlH₄) is a documented method to produce 2,2-dimethyl- chemicalbook.comthieme-connect.dedioxan-5-ol. thermofisher.comorganic-chemistry.orgwikipedia.org Sodium borohydride (B1222165) (NaBH₄) is another common and milder reducing agent that is also expected to be effective for this conversion.

The general reaction is as follows:

This compound + [H] → 2,2-Dimethyl-1,3-dioxepan-5-ol

The table below outlines common reducing agents and their typical reaction conditions for the reduction of ketones.

Reducing AgentTypical SolventComments
Sodium Borohydride (NaBH₄)Methanol, EthanolMilder reducing agent, selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful reducing agent, also reduces esters and carboxylic acids. Requires anhydrous conditions and careful workup. organic-chemistry.org

Rearrangement Reactions Involving the Ketone

While specific rearrangement reactions for this compound are not extensively documented, related seven-membered ring systems, such as 4,5-dihydro-1,3-dioxepines, are known to undergo Lewis acid-catalyzed rearrangements. These reactions can lead to the formation of substituted tetrahydrofurans. For instance, the rearrangement of vinyl acetals derived from 4,5-dihydro-1,3-dioxepines can yield cis- or trans-2,3-disubstituted tetrahydrofuran (B95107) carbaldehydes depending on the reaction temperature. This suggests that under certain acidic conditions, the dioxepane ring system, in conjunction with the ketone, could potentially undergo skeletal reorganization.

Ring-Opening Reactions of the 1,3-Dioxepane (B1593757) Acetal (B89532)

The 1,3-dioxepane ring constitutes a cyclic acetal (specifically, a ketal), which is stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org

Acid-Catalyzed Ring Opening and Product Characterization

The hydrolysis of the acetal in this compound under aqueous acidic conditions will lead to the deprotection of the diol and the regeneration of the ketone from which the acetal was derived, along with the original ketone at the 5-position. The mechanism involves protonation of one of the acetal oxygen atoms, followed by the departure of one of the hydroxyl groups of the diol as a leaving group, and subsequent attack by water.

The expected products of complete hydrolysis would be acetone (B3395972) (from the gem-dimethyl group at the 2-position) and 1,3-dihydroxy-2-propanone (dihydroxyacetone).

The reaction can be generalized as:

This compound + H₂O (in the presence of an acid catalyst) → Acetone + 1,3-Dihydroxy-2-propanone

Various Brønsted and Lewis acids can catalyze this reaction.

Acid CatalystTypical Conditions
Hydrochloric Acid (HCl)Aqueous solution
Sulfuric Acid (H₂SO₄)Aqueous solution
p-Toluenesulfonic acid (p-TsOH)Aqueous organic solvent

Selective Cleavage of the Acetal Linkage

Achieving selective cleavage of the acetal linkage while preserving the ketone functionality would require careful selection of reaction conditions. Since both the hydrolysis of the acetal and many reactions at the ketone can be influenced by acidic conditions, chemoselectivity can be challenging. However, certain mild Lewis acids or specific deprotection methods have been developed for the selective cleavage of acetals in the presence of other acid-sensitive groups. For instance, using catalytic amounts of cerium(III) triflate in wet nitromethane (B149229) has been reported for the chemoselective cleavage of acetals under nearly neutral pH. organic-chemistry.org Such methods could potentially be applied to selectively open the dioxepane ring of this compound.

Reactivity of Substituted Dioxepane Rings

Reactions on Alkene Functionalities in Dioxepan-5-ene Derivatives

The alkene functionality in dioxepan-5-ene derivatives, specifically at the 5-position, is analogous to a cyclic enol ether. This structural feature imparts distinct reactivity to the double bond, making it electron-rich and susceptible to attack by electrophiles. wikipedia.org The reactivity can be harnessed for various synthetic transformations, although specific literature on 2,2-dimethyl-1,3-dioxepan-5-ene is sparse. The general reactivity of cyclic enol ethers suggests several potential transformations. wikipedia.orgacs.org

Key reactions involving the enol ether moiety include electrophilic additions, cycloadditions, and oxidations. For instance, epoxidation of the double bond can be achieved using various reagents. Lewis acid catalysts like titanium(IV) isopropoxide and Venturello's peroxophosphotungstate complex have been successfully used for the epoxidation-alcoholysis of cyclic enol ethers, such as dihydropyrans, using hydrogen peroxide as the oxidant. rsc.orgrsc.org This process typically leads to the formation of hydroxy ether products. Another important reaction is dihydroxylation, which converts the alkene into a vicinal diol. wikipedia.org This can be accomplished using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like N-Methylmorpholine N-oxide) for syn-dihydroxylation or through an epoxide intermediate followed by hydrolysis for anti-dihydroxylation. organic-chemistry.orglibretexts.org

Furthermore, the electron-rich nature of the double bond facilitates hydrogenation reactions, typically carried out with hydrogen gas and a metal catalyst (e.g., platinum, palladium), to yield the corresponding saturated 2,2-dimethyl-1,3-dioxepane. khanacademy.org These reactions are generally high-yielding and proceed via syn-addition of hydrogen across the double bond.

Table 1: Potential Reactions on the Alkene Functionality of Dioxepan-5-ene Derivatives

Reaction TypeReagentsProduct TypeStereochemistry
Epoxidation Peroxyacids (e.g., m-CPBA)Epoxidesyn-addition
Epoxidation-Alcoholysis H₂O₂, Ti(O-iPr)₄ or Venturello's catalyst, AlcoholHydroxy etherVaries
syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OVicinal Diolsyn-addition
anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺Vicinal Diolanti-addition
Hydrogenation H₂, Pd/C or PtO₂Saturated Dioxepanesyn-addition
[4+2] Cycloaddition Electron-deficient dienesBicyclic etherEndo/Exo selectivity
Reaction with Iodine-Peroxide I₂, H₂O₂ or t-BuOOHIodoperoxides, α-iodolactones-

This table is based on the general reactivity of cyclic enol ethers. acs.orgwikipedia.orgkhanacademy.orgrsc.org

Further Transformations of Dioxepane-Based Building Blocks in Complex Molecule Synthesis

The 2,2-dimethyl-1,3-dioxepane-5-one structure and its derivatives are valuable building blocks in the synthesis of complex molecules. The ketal group serves as a robust protecting group for a 1,3-diol system, which can be unveiled at a later synthetic stage. More importantly, the cyclic ketal structure can be regioselectively opened to reveal a mono-protected diol, providing a powerful tool for differentiating between two hydroxyl groups.

The regioselective reductive ring-opening of cyclic acetals and ketals has been extensively studied, particularly in carbohydrate chemistry, and these principles are applicable to dioxepane systems. The choice of reducing agent and reaction conditions dictates which C-O bond is cleaved. This allows for the selective generation of either a primary or secondary alcohol from the protected diol, a crucial step in many multi-step syntheses.

For example, the use of a combination of lithium aluminium hydride and aluminum chloride (LiAlH₄-AlCl₃) or diisobutylaluminium hydride (DIBALH) can lead to the formation of a benzyl (B1604629) ether at the more sterically hindered position of a benzylidene acetal. Conversely, other reagent systems can favor cleavage at the less hindered position. This strategic ring-opening transforms the dioxepane from a simple protecting group into a versatile synthetic intermediate that directs subsequent chemical steps.

A practical illustration of a related six-membered ring, 2,2-dimethyl-1,3-dioxan-5-one, in complex synthesis highlights its utility. In one reported synthesis, this building block is central to the creation of a sophisticated glycoside hydrolase inhibitor. The synthetic sequence involves several key transformations starting from the dioxanone core:

α-Chlorination: Introduction of a chlorine atom adjacent to the carbonyl group using N-chlorosuccinimide (NCS) and a proline catalyst.

Nucleophilic Substitution: Displacement of the chlorine with a substituted tetrazole.

Deprotection (Ring Opening): Removal of the acetonide protecting group using an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) to reveal the diol.

Functional Group Interconversion: A series of standard organic reactions are then performed on the exposed hydroxyl and ketone functionalities to build up the complex target molecule.

This example, while on a dioxane, demonstrates the strategic value of such building blocks, where the cyclic ketal serves to mask reactive groups and control stereochemistry, only to be manipulated or removed at key stages to allow for the construction of intricate molecular architectures.

Table 2: Selected Transformations of Dioxa-cycloalkanone Building Blocks in Synthesis

Starting Material ClassReactionReagentsKey Transformation
Dioxan-5-oneα-ChlorinationNCS, (R)-prolineIntroduction of α-chloro substituent
α-Chloro-dioxan-5-oneNucleophilic Substitution5-(methylsulfonyl)-1-phenyl-1H-tetrazole, LiHMDSFormation of a C-C bond at the α-position
Substituted DioxaneKetal DeprotectionPPTS, dioxaneRing-opening to reveal a 1,3-diol
Dioxane-type acetalReductive Ring OpeningDIBALH or LiAlH₄-AlCl₃Regioselective formation of a mono-protected diol

Polymerization Potential of Dioxepanone Based Monomers and Analogues Ring Opening Polymerization Focus

Catalyst Systems and Initiator Design for Controlled Polymerization

The success of ring-opening polymerization heavily relies on the selection of an appropriate catalyst and initiator system. These components dictate the level of control over the polymerization process, influencing polymer molecular weight, dispersity, and architecture.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the ROP of cyclic esters. Catalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used for the ROP of 1,5-dioxepan-2-one (B1217222) (DXO), an analogue of 2,2-dimethyl-1,3-dioxepan-5-one. mdpi.comresearchgate.net

Kinetic studies and characterization of the resulting polymers through ¹H NMR and size exclusion chromatography (SEC) have demonstrated that these polymerizations proceed in a controlled manner. mdpi.comresearchgate.net The proposed mechanisms suggest that t-BuP4 and DBU operate via an initiator/chain end activated mechanism, while TBD follows a nucleophilic ROP mechanism. mdpi.comresearchgate.net The phosphazene base, t-BuP4, is particularly noted for its strong basicity, which facilitates the deprotonation of alcohols to form highly reactive alkoxide anions, allowing for polymerization under mild conditions. researchgate.net This catalyst system can produce polyethers with predictable molecular weights and narrow dispersity (Đ < 1.1). researchgate.net

While organocatalysts like TBD and DBU can polymerize L-lactide (L-LA) relatively quickly, they are less active towards ε-caprolactone (ε-CL), requiring significantly longer reaction times. nih.gov This difference in reactivity can be a challenge in copolymerization. nih.gov

Table 1: Organocatalysts in the ROP of 1,5-Dioxepan-2-one (DXO)

Catalyst Proposed Mechanism Key Features
t-BuP4 Initiator/chain end activated Strong basicity, metal-free, good solubility, non-nucleophilic. researchgate.net
TBD Nucleophilic Shows varied reactivity towards different monomers. mdpi.comnih.gov
DBU Initiator/chain end activated Effective for controlled polymerization. mdpi.comresearchgate.net

Metal-based initiators, particularly those involving tin, aluminum, and zinc, have been extensively studied for the ROP of cyclic esters. Stannous octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of monomers like 3-methylene-1,5-dioxepan-2-one at elevated temperatures (130 °C). acs.org

Aluminum complexes have also proven to be effective catalysts. A series of aluminum complexes with varying substituent structures have been synthesized and used for the ROP of L-lactide and its copolymerization with ε-caprolactone. researchgate.net These catalysts can produce high-performance copolymers. researchgate.net Similarly, zinc complexes bearing chelating phosphorus-based pincer ligands have been shown to effectively catalyze the ring-opening copolymerization of L-lactide and ε-caprolactone in the melt, yielding random copolymers with high molecular weights and moderately narrow distributions. nih.gov

Yttrium complexes, specifically alkoxy-amino-bis(phenolate) yttrium amide and alkoxide complexes, are capable of promoting the ROP of morpholine-2,5-dione (B184730) derivatives via a coordination-insertion mechanism. researchgate.net

The design of functional initiators is a key strategy for synthesizing polymers with specific architectures and functionalities. google.com These initiators contain one or more functional groups that can initiate polymerization, leading to the formation of polymers with tailored end-groups or block structures. google.comsigmaaldrich.com

For instance, di-functional initiators, which possess two groups capable of initiating ROP, such as 1,4-butanediol (B3395766) or diethylene glycol, can be used to create linear polymers. google.com The use of a mixture of mono- and di-functional initiators can lead to polymers with unexpectedly advantageous properties, including more rapid crystallization. google.com

Double-head or heterofunctional initiators contain two different initiating sites, enabling the concurrent and selective polymerization of different types of monomers. sigmaaldrich.com This approach allows for the one-step synthesis of block copolymers. For example, an initiator bearing both a hydroxyl group for ROP and a site for atom transfer radical polymerization (ATRP) can be used to create complex polymer structures. sigmaaldrich.com Reducible disulfide-bridged bifunctional initiators like bis(2-hydroxyethyl)disulfide have been utilized to generate aliphatic polycarbonates and diblock copolymers like PEG-SS-PCL, which can be cleaved under specific biological conditions. sigmaaldrich.com

Homo- and Copolymerization of Dioxepane-Derived Monomers

The versatility of dioxepanone-derived monomers is further highlighted by their ability to undergo both homopolymerization to form simple polyesters and copolymerization with other cyclic monomers to create materials with a wide range of properties.

The homopolymerization of dioxepanone analogues, such as 1,5-dioxepan-2-one (DXO), has been successfully achieved using various catalytic systems. acs.org The resulting poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable polyester. The synthesis and characterization of these homopolymers are crucial for understanding their fundamental properties, which can then be tailored through copolymerization. acs.org For example, poly(3-methylene-1,5-dioxepan-2-one) (PMDXO), synthesized via ROP, is a slowly crystallizable polymer with a glass transition temperature of approximately -33 °C. acs.org

Copolymerization of dioxepanone-derived monomers with other cyclic esters like ε-caprolactone (CL) and lactides (LA), as well as cyclic carbonates, is a powerful strategy to create random or block copolymers with tunable properties. acs.orgresearchgate.netresearchgate.netbohrium.com

The copolymerization of ε-caprolactone with p-dioxanone, for instance, results in semicrystalline copolymers with thermal stability comparable to poly(ε-caprolactone) (PCL) but with faster hydrolytic degradation kinetics. researchgate.net Zinc complexes have been used to produce random copolymers of L-lactide and ε-caprolactone, with thermal properties being strongly dependent on the copolymer composition. nih.gov Aluminum complexes have also been employed to catalyze the random copolymerization of ε-caprolactone and racemic lactide, affording a nearly random copolymer in a controlled manner. bohrium.com

The synthesis of block copolymers can be achieved through sequential monomer addition. For example, block copolymers of L-lactide and ε-caprolactone have been synthesized using organocatalysts by first polymerizing one monomer and then adding the second. nih.gov The ring-opening copolymerization of 3-methylene-1,5-dioxepan-2-one with ε-caprolactone or 1,5-dioxepan-2-one, catalyzed by diphenyl phosphate (B84403) (DPP) or Sn(Oct)₂, yields copolymers whose composition and sequence structure are influenced by the choice of monomers and catalyst. acs.org

Table 2: Compound Names Mentioned in the Article

Abbreviation Full Compound Name
ATRP Atom Transfer Radical Polymerization
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
DPP Diphenyl Phosphate
DXO 1,5-Dioxepan-2-one
ε-CL ε-Caprolactone
LA Lactide
L-LA L-Lactide
PCL Poly(ε-caprolactone)
PDXO Poly(1,5-dioxepan-2-one)
PMDXO Poly(3-methylene-1,5-dioxepan-2-one)
ROP Ring-Opening Polymerization
Sn(Oct)₂ Stannous Octoate
t-BuP4 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene)
TBD 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
PEG-SS-PCL Poly(ethylene glycol)-b-poly(ε-caprolactone) with a disulfide linkage
MPC 2-(Methacryloyloxy)ethyl phosphorylcholine
NIPAAm N-Isopropylacrylamide
PNIPAM Poly(N-isopropylacrylamide)
PMPC Poly(2-(methacryloyloxy)ethyl phosphorylcholine)
GMA Glycidyl methacrylate
OEGMA Oligo(ethylene glycol) methyl ether methacrylate
TEPA Tetraethylenepentamine
PGMA Poly(glycidyl methacrylate)
DOT Dibenzo[c,e]oxepine-5(7H)-thione
DTO Dibenzo[c,e]thiepine-5(7H)-one
MDXO 3-Methylene-1,5-dioxepan-2-one
PLLA Poly(L-lactide)
PLGA Poly(lactic-co-glycolic acid)
PDLGA Poly(DL-lactic-co-glycolic acid)
GA Glycolide (B1360168)
DX p-Dioxanone
EVA Ethylene-vinyl acetate (B1210297)
PGA Polyglycolic acid
N3CL α-Azido-caprolactone
CALB Candida Antarctica lipase (B570770) B
PCLA Poly(ε-caprolactone-co-lactide)
VL Valerolactone
DMAP 4-Dimethylaminopyridine
DBM Dibenzoylmethane
mPEG Poly(ethylene glycol) monomethyl ether
HES Bis(2-hydroxyethyl)disulfide

Microstructure and Sequence Distribution Control in Copolymers

The arrangement of monomer units within a polymer chain, known as the microstructure or sequence distribution, is a critical factor that dictates the ultimate physical and chemical properties of a copolymer. In the context of ring-opening polymerization (ROP) of dioxepanone-based monomers and their analogues, controlling this sequence can lead to materials with tailored characteristics, ranging from random and gradient copolymers to well-defined block copolymers. This control is primarily achieved through the strategic selection of monomers, catalysts, and polymerization conditions.

While specific research on the copolymerization and microstructure control of this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated by examining its analogues, such as 1,5-dioxepan-2-one (DXO) and 2-methylene-1,3-dioxepane (B1205776) (MDO). The methodologies and findings from studies on these related compounds provide a strong framework for understanding the potential for microstructure engineering in copolymers derived from this compound.

The sequence distribution in a copolymer is largely influenced by the relative reactivity of the comonomers, which is quantified by their reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). The product of the reactivity ratios (r1r2) is a useful indicator of the resulting copolymer structure chemrxiv.org:

r1r2 ≈ 1: An ideal random copolymer is formed, where the monomer units are distributed randomly along the polymer chain nih.gov.

r1r2 < 1: The copolymer has a tendency towards an alternating sequence of monomer units chemrxiv.org.

r1r2 > 1: The copolymer is likely to have a blocky structure, with long sequences of each monomer chemrxiv.org.

Controlling Microstructure through Monomer Reactivity and Polymerization Method

The choice of comonomer and the polymerization technique are fundamental in controlling the copolymer microstructure. For instance, in the free-radical copolymerization of 2-methylene-1,3-dioxepane (MDO), a cyclic ketene (B1206846) acetal (B89532) analogue of dioxepanone, with vinyl acetate (VAc), the reactivity ratios were determined to be r_MDO = 0.14 and r_VAc = 1.89 nih.gov. This suggests a tendency for VAc to homopolymerize, but also indicates that MDO can be incorporated into the copolymer. By adjusting the feed ratio of the monomers, it is possible to vary the MDO content over a wide range, thereby tuning the properties of the resulting copolymer nih.gov.

In another study involving the radical copolymerization of MDO with butyl crotonate (BCr), the reactivity ratios were found to be r_MDO = 0.105 and r_BCr = 0.017 nih.gov. The product of these ratios is significantly less than 1, indicating a strong tendency towards the formation of an alternating copolymer. This alternating structure was confirmed by MALDI-TOF mass spectrometry nih.gov.

The following table summarizes the reactivity ratios for the copolymerization of MDO with different comonomers.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Resulting MicrostructureReference
2-methylene-1,3-dioxepane (MDO)Vinyl Acetate (VAc)0.141.890.26Tendency for blockiness of VAc, but controllable composition nih.gov
2-methylene-1,3-dioxepane (MDO)Butyl Crotonate (BCr)0.1050.0170.0018Alternating nih.gov

Synthesis of Block Copolymers

Block copolymers, which consist of long sequences (blocks) of one monomer followed by blocks of another, are often synthesized through sequential monomer addition in a living polymerization system. In this approach, one monomer is polymerized to completion, and then the second monomer is introduced to the living polymer chains to grow the second block. This method has been successfully employed for the synthesis of block copolymers from lactones and related cyclic esters researchgate.netgoogleapis.com.

For example, the synthesis of multiblock copolymers of poly(L-lactide-co-glycolide) (PLGA) and poly(1,5-dioxepan-2-one) (PDXO) has been achieved through the self-polycondensation of a diblock copolymer precursor nih.govnih.gov. The structure and composition of these block copolymers can be precisely controlled by adjusting the initial feed ratio of the monomers and initiator nih.gov.

The synthesis of well-defined block copolymers requires a "living" polymerization, where termination and chain transfer reactions are minimized. This allows for the controlled, sequential addition of monomers to form distinct blocks researchgate.netgoogleapis.comepo.org.

Influence of Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the microstructure of the resulting copolymer. For instance, in the copolymerization of lactide and ε-caprolactone, the catalyst structure and the solvent were found to influence whether the resulting copolymer was blocky or had a more random distribution nih.gov.

Furthermore, transesterification reactions, which involve the exchange of ester groups between polymer chains, can play a crucial role in determining the final microstructure. While block copolymers can be synthesized through sequential addition, subsequent transesterification can lead to a more random distribution of monomer units along the polymer chain. The rate of these transesterification reactions can be influenced by the catalyst, temperature, and reaction time nih.gov.

Characterization of Copolymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the microstructure of copolymers. Both ¹H and ¹³C NMR can provide detailed information about the sequence of monomer units. For example, in the analysis of glycolide and p-dioxanone copolymers, ¹³C NMR spectra were highly sensitive to the chemical sequences, allowing for their effective assignment nsf.gov. By analyzing the relative intensities of peaks corresponding to different monomer sequences (e.g., dyads, triads), the degree of randomness or blockiness can be quantified nih.govnsf.gov.

Mass spectrometry, particularly MALDI-TOF MS, is another valuable technique for analyzing copolymer microstructure. It can provide information on the composition, monomer sequence, and length of the polymer chains nih.gov.

Spectroscopic and Computational Characterization of 2,2 Dimethyl 1,3 Dioxepan 5 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. For 2,2-Dimethyl-1,3-dioxepan-5-one, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the molecule. The two methyl groups at the C2 position, being chemically equivalent, would likely appear as a sharp singlet. The protons on the seven-membered ring (at C4, C6, and C7) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, with their chemical shifts indicating their proximity to the oxygen atoms and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments. Key signals would include the carbonyl carbon (C5) at a characteristic downfield shift (typically >200 ppm), the quaternary acetal (B89532) carbon (C2), and the four methylene (B1212753) carbons of the ring (C4, C6, C7), along with the carbon of the two equivalent methyl groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which protons are attached to which carbons and to map the connectivity of the protons within the ring system.

Currently, no specific ¹H, ¹³C, or 2D NMR spectral data for this compound has been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: A strong, sharp absorption band would be expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration. Other significant peaks would include C-O (ether) stretching bands, typically in the 1250-1050 cm⁻¹ region, and C-H stretching and bending vibrations for the methyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=O stretch is also Raman active.

No experimental IR or Raman spectra for this compound are currently available in public databases or literature.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (C₇H₁₂O₃).

Fragmentation Analysis: Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) or cleavage of the dioxepane ring. The specific fragmentation pattern would serve as a fingerprint for the compound's structure.

Detailed mass spectrometry data and fragmentation analysis for this compound have not been reported.

Computational Chemistry and Theoretical Studies

In the absence of experimental data, computational methods can predict the properties of a molecule.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

DFT is a powerful quantum mechanical modeling method used to predict the three-dimensional geometry, electronic structure, and spectroscopic properties of molecules. For this compound, DFT calculations could:

Determine the most stable three-dimensional conformation of the seven-membered ring.

Calculate theoretical NMR chemical shifts and IR/Raman vibrational frequencies to aid in the interpretation of future experimental spectra.

Map the electron density and electrostatic potential to understand the molecule's reactivity.

No published DFT studies specifically on this compound were identified.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Seven-membered rings like dioxepane are conformationally flexible. Molecular dynamics (MD) simulations could be used to:

Explore the conformational landscape of the molecule over time.

Identify the most populated conformations (e.g., chair, boat, twist-chair) and the energy barriers between them.

A literature search yielded no molecular dynamics simulation studies focused on this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Activation Energies.

There is no available research literature detailing the use of quantum chemical calculations to elucidate the reaction mechanisms or to determine the activation energies for reactions involving this compound or its derivatives.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data.

No published studies were found that correlate theoretical spectroscopic predictions (such as NMR chemical shifts, IR vibrational frequencies) with experimental data for this compound.

Due to this lack of specific data in the scientific domain, the generation of data tables and detailed research findings as requested is not possible.

Based on a comprehensive review of available scientific literature, there is no specific information linking the compound This compound to the advanced applications detailed in the requested outline.

Extensive searches have been conducted to find data on the utilization of this compound as a chiral building block, its role in the synthesis of Nelfinavir intermediates, or its use in the development of biodegradable polymeric materials.

The search results consistently refer to structurally different, albeit related, compounds:

2,2-Dimethyl-1,3-dioxan-5-one (B43941) , a six-membered ring analogue, is well-documented as a chiral building block in organic synthesis.

Monomers such as 2-methylene-1,3-dioxepane (B1205776) (MDO) and 1,5-dioxepan-2-one (B1217222) are cited in the context of biodegradable polymer development.

However, no verifiable research findings, detailed synthetic applications, or data on polymer architectures could be found specifically for This compound . The hypothesis of its conversion to a polymerizable lactone via a Baeyer-Villiger oxidation is chemically plausible but is not documented for this specific substrate in the available literature.

Due to the strict requirement to focus solely on This compound and the absence of relevant scientific data for this compound within the scope of the provided outline, it is not possible to generate the requested article with the required scientific accuracy and authority.

Advanced Applications in Materials Science and Organic Synthesis Excluding Clinical Human Data

Functional Materials Derived from Dioxepane Systems

Polymers with Tailored Physical Properties (e.g., Thermal Properties, Mechanical Strength)

There is currently a lack of specific research data on the synthesis and characterization of polymers derived directly from the ring-opening polymerization of 2,2-Dimethyl-1,3-dioxepan-5-one. While studies exist for related compounds like 1,5-dioxepan-2-one (B1217222), the introduction of the dimethyl group at the 2-position of the dioxepane ring would significantly influence the steric hindrance and reactivity of the monomer, as well as the properties of the resulting polymer. Detailed research findings on the thermal properties (such as glass transition temperature and melting temperature) and mechanical strength (such as tensile strength and modulus) of polymers from this compound are not available in the current body of scientific literature.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temperature (Tg)Data not available
Melting Temperature (Tm)Data not available
Tensile StrengthData not available
Young's ModulusData not available

Smart Materials with Stimuli-Responsive Behavior (e.g., pH-sensitive, enzyme-responsive)

The incorporation of specific functional groups into a polymer backbone is a common strategy for creating smart materials that respond to external stimuli. In principle, the this compound monomer could be functionalized to impart pH or enzyme-responsive characteristics to its corresponding polymer. However, there are no published studies demonstrating the synthesis or characterization of such smart materials derived from this specific compound. The general principles of designing stimuli-responsive polymers are well-established, but their direct application to and the resulting properties of materials from this compound remain a subject for future investigation.

Data Table: Stimuli-Responsive Behavior

StimulusResponse Mechanism
pHData not available
EnzymeData not available

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways to Highly Functionalized Dioxepanones

The synthesis of dioxepanones with diverse functional groups is a primary objective for expanding their applications. Current research often focuses on simpler structures like 1,5-dioxepan-2-one (B1217222) (DXO) and p-dioxanone (PDO). The future lies in creating a wider array of monomers with tailored properties.

Future synthetic strategies will likely focus on:

Multi-step organic synthesis: Developing robust, high-yield synthetic routes to incorporate various functional groups such as hydroxyl, carboxyl, amino, and photo-crosslinkable moieties onto the dioxepanone ring.

"Click" chemistry: Utilizing efficient and specific click reactions to functionalize pre-synthesized dioxepanone scaffolds, allowing for modular and versatile monomer design.

Derivatization of existing natural products: Exploring the conversion of readily available renewable resources into functionalized dioxepanones, contributing to more sustainable practices.

The successful development of these pathways will enable the creation of polymers with tunable degradation rates, mechanical properties, and the ability to conjugate with bioactive molecules.

Exploration of Biocatalytic Approaches for Dioxepane Synthesis and Modification

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The application of enzymes in the synthesis and modification of dioxepanones is a largely unexplored but highly promising field.

Key areas for future investigation include:

Enzymatic Baeyer-Villiger oxidation: Utilizing Baeyer-Villiger monooxygenases (BVMOs) or hydrolases to convert cyclic ketones into the corresponding lactones (dioxepanones) with high regio- and enantioselectivity. nih.gov This approach could provide access to chiral dioxepanones that are difficult to obtain through chemical methods.

Lipase-catalyzed lactonization: Investigating the use of lipases for the intramolecular esterification of ω-hydroxy acids to form dioxepanones. This method is known for its mild reaction conditions and high efficiency.

Enzymatic modification of existing dioxepanones: Employing enzymes to introduce or modify functional groups on the dioxepanone ring, offering a precise tool for creating novel monomers.

The development of robust and efficient biocatalytic systems would represent a significant step towards more sustainable and environmentally friendly production of dioxepanones.

Advanced Mechanistic Studies on Dioxepane Ring-Opening and Polymerization

A deeper understanding of the ring-opening polymerization (ROP) mechanism is crucial for controlling the polymer's architecture, molecular weight, and dispersity. While the ROP of some dioxepanones like DXO has been studied, there are still many unanswered questions. researchgate.netmdpi.com

Future research should focus on:

Computational modeling: Employing density functional theory (DFT) and other computational methods to elucidate the transition states and reaction pathways of ROP initiated by various catalysts. researchgate.net This can help in understanding the role of the catalyst and the monomer structure in the polymerization process.

In-situ spectroscopic analysis: Using techniques like NMR and IR spectroscopy to monitor the polymerization in real-time and identify key intermediates and side reactions. mdpi.com

Kinetic studies: Performing detailed kinetic analyses to determine the rate constants and activation parameters for different catalyst systems and monomer derivatives. This information is essential for optimizing polymerization conditions.

These advanced mechanistic studies will provide the fundamental knowledge needed for the rational design of catalysts and polymerization processes to produce well-defined dioxepanone-based polymers.

Rational Design of Dioxepanone-Based Monomers for High-Performance Polymers

The ability to tailor the properties of polymers for specific applications is a major driver of polymer research. The rational design of dioxepanone monomers is key to developing high-performance materials. songwon.com

Future design strategies should consider:

Structure-property relationships: Systematically studying how the chemical structure of the dioxepanone monomer (e.g., the presence of substituents, stereochemistry) influences the thermal, mechanical, and degradation properties of the resulting polymer.

Copolymerization: Exploring the copolymerization of functionalized dioxepanones with other cyclic esters like lactide and glycolide (B1360168) to create copolymers with a wide range of properties. sigmaaldrich.com

Block copolymers: Synthesizing well-defined block copolymers containing dioxepanone segments to create materials with unique morphologies and functionalities, such as amphiphilic block copolymers for drug delivery applications.

By combining monomer design with advanced polymerization techniques, it will be possible to create a new generation of dioxepanone-based polymers for demanding applications in fields such as tissue engineering, medical devices, and controlled drug release.

Investigation of Sustainable and Green Chemistry Methodologies for Dioxepane Production and Polymerization

The principles of green chemistry are becoming increasingly important in chemical manufacturing. mdpi.comnih.gov Applying these principles to the production and polymerization of dioxepanones is essential for the long-term viability of these materials.

Future research in this area should focus on:

Renewable feedstocks: Developing synthetic routes that utilize biomass-derived starting materials instead of petrochemicals. youtube.com

Solvent-free and solvent-minimized processes: Investigating melt polymerization and other solvent-free techniques to reduce waste and environmental impact. google.com

Catalyst development: Designing highly active and selective catalysts that can operate under mild conditions and are easily recyclable. Organocatalysts, for example, are a promising alternative to metal-based catalysts. mdpi.com

Polymer degradation and recycling: Studying the degradation pathways of dioxepanone-based polymers to ensure they break down into non-toxic products and exploring chemical recycling methods to recover the monomer from the polymer waste. nih.gov

By embracing green chemistry, the production and use of dioxepanones can become more sustainable, aligning with the growing demand for environmentally responsible materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-1,3-dioxepan-5-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed acetalization of glycerol derivatives with ketones. Experimental designs using factorial matrices (e.g., via Statgraphics) are employed to optimize variables like temperature, catalyst loading, and solvent polarity. For example, diffuse reflectance infrared spectroscopy (DRIFT) is critical for monitoring intermediate formation and confirming product purity . Kinetic studies comparing five-membered vs. six-membered ring formation (e.g., solketal vs. DMDO analogs) reveal that five-membered rings dominate due to lower steric strain, with energy differences quantified at ~1.7 kcal/mol via computational models .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies carbonyl (C=O) and ether (C-O-C) stretches; DRIFT spectroscopy is preferred for solid-phase intermediates .
  • Raman Spectroscopy : Resolves conformational isomerism (e.g., chair vs. flattened ring structures) via depolarization ratios, validated against MP2-calculated geometries .
  • NMR : 13C^{13}\text{C} NMR distinguishes methyl and ketal carbons, with chemical shifts for axial vs. equatorial substituents differing by 2–5 ppm.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound exhibits acute toxicity (e.g., murine LD50_{50} = 180 mg/kg via intravenous injection). Handling requires PPE (gloves, goggles, fume hoods) and waste segregation for specialized disposal. Thermal decomposition releases acrid fumes, necessitating inert-atmosphere protocols .

Advanced Research Questions

Q. How do computational methods explain the preferential formation of this compound over its structural isomers?

  • Methodological Answer : Density functional theory (DFT) or MP2 calculations reveal steric and electronic factors. For example, axial methyl groups in six-membered analogs introduce 1,3-diaxial repulsions (~3 kcal/mol energy penalty), favoring the five-membered ring. Transition-state modeling further shows lower activation barriers (ΔG^\ddagger) for cyclization via glycerol’s primary hydroxyl group .

Q. What catalytic systems enhance the selectivity of this compound in solvent-free or green chemistry conditions?

  • Methodological Answer : Heterogeneous acid catalysts (e.g., sulfonated carbons or zeolites) improve recyclability and reduce side reactions. Solar-light photocatalysis (e.g., TiO2_2-based systems) achieves >90% conversion under mild conditions, as demonstrated by reaction matrices evaluated via ANOVA .

Q. How does this compound behave in copolymerization reactions?

  • Methodological Answer : The compound acts as a reactive monomer in radical-initiated copolymerization. Alfrey-Price equations predict reactivity ratios (e.g., r1r_1 and r2r_2) with comonomers like acrylates. Inherent viscosities (~0.45 dL/g in dimethylformamide) indicate moderate chain lengths, suitable for functional polymer applications .

Contradictions and Resolutions

  • vs. 20 : While attributes product distribution to kinetic control, clarifies thermodynamic dominance via computational ΔG values. Both are valid but context-dependent (short vs. long reaction times).
  • Safety Data : reports intravenous toxicity, but no inhalation data exists. Researchers must extrapolate precautions using analogs (e.g., acrolein protocols).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.